molecular formula C18H17NO2 B1201826 N-cyclopentyl-2-benzo[e]benzofurancarboxamide

N-cyclopentyl-2-benzo[e]benzofurancarboxamide

Cat. No. B1201826
M. Wt: 279.3 g/mol
InChI Key: VPROQYQBNVRYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-benzo[e]benzofurancarboxamide is a naphthofuran.

Scientific Research Applications

Anticancer Activity

N-cyclopentyl-2-benzo[e]benzofurancarboxamide and its derivatives have been studied for their potential anticancer properties. In a study, the synthesis and evaluation of novel benzofurancarboxamides revealed that these compounds exhibited significant levels of anticancer activities. These findings indicate a possibility for further optimization and development in cancer treatment (Biointerface Research in Applied Chemistry, 2020).

Cyclization and Chemical Properties

The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into corresponding benzoxazines has been studied. This research contributes to the understanding of the chemical properties and potential transformations of N-cyclopentyl-2-benzo[e]benzofurancarboxamide-related compounds under various conditions (Chemistry of Heterocyclic Compounds, 2011).

Synthesis and Tuberculosis Treatment

Research has also been conducted on the synthesis of novel derivatives of N-cyclopentyl-2-benzo[e]benzofurancarboxamide for potential use in tuberculosis treatment. These compounds demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research is significant for the development of new anti-tubercular drugs (Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, 2018).

Antimicrobial Activities

Derivatives of N-cyclopentyl-2-benzo[e]benzofurancarboxamide have been synthesized and screened for their antimicrobial activities. These compounds open up new avenues in the search for effective antimicrobial agents (Organic Chemistry: An Indian Journal, 2009).

properties

Product Name

N-cyclopentyl-2-benzo[e]benzofurancarboxamide

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-cyclopentylbenzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C18H17NO2/c20-18(19-13-6-2-3-7-13)17-11-15-14-8-4-1-5-12(14)9-10-16(15)21-17/h1,4-5,8-11,13H,2-3,6-7H2,(H,19,20)

InChI Key

VPROQYQBNVRYST-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-benzo[e]benzofurancarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-benzo[e]benzofurancarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-2-benzo[e]benzofurancarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-2-benzo[e]benzofurancarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-2-benzo[e]benzofurancarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-2-benzo[e]benzofurancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.